molecular formula C18H26N6O3 B2853397 1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923397-07-3

1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2853397
CAS No.: 923397-07-3
M. Wt: 374.445
InChI Key: FAWWGJHQMKAGHZ-UHFFFAOYSA-N
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Description

1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring fused with a triazine ring, and various alkyl and oxo substituents. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the triazine ring through cyclization reactions. The alkyl and oxo groups are then introduced via alkylation and oxidation reactions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can replace certain substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketone or aldehyde groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1-(3,3-Dimethyl-2-oxobutyl)-3-propyl-3H-benzimidazol-1-ium bromide: This compound shares a similar structural motif but has a benzimidazole ring instead of a purine ring.

    N-(1,1-Dimethyl-3-oxobutyl)acrylamide: This compound has a similar oxobutyl group but differs in its overall structure and functional groups.

Uniqueness

1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its fused purine-triazine ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3,3-dimethyl-2-oxobutyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-7-8-22-15(26)13-14(21(6)17(22)27)19-16-23(13)9-11(2)20-24(16)10-12(25)18(3,4)5/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWWGJHQMKAGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)C(C)(C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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